1-Fluorotetradecane chemical properties and synthesis routes
1-Fluorotetradecane chemical properties and synthesis routes
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 1-Fluorotetradecane
Abstract
This guide provides a comprehensive technical overview of 1-fluorotetradecane (C₁₄H₂₉F), a long-chain saturated fluoroalkane. The document is structured to deliver not just data, but a foundational understanding of the compound's characteristics and the strategic considerations behind its synthesis. We will first delineate its core physicochemical and spectroscopic properties. The principal focus will then shift to a detailed examination of viable synthetic routes, presenting step-by-step protocols grounded in established chemical principles. The causality behind reagent selection, reaction conditions, and safety protocols is emphasized throughout, reflecting field-proven insights for practical application in a research and development setting.
Part 1: Physicochemical and Spectroscopic Properties of 1-Fluorotetradecane
1-Fluorotetradecane, also known as myristyl fluoride, is a linear 14-carbon alkyl chain with a single fluorine atom at the terminal position. The introduction of fluorine, the most electronegative element, imparts unique properties to the hydrocarbon chain, influencing its polarity, lipophilicity, and metabolic stability without significantly altering its steric profile compared to its alkane parent.
Physicochemical Data
The key physical and chemical properties of 1-fluorotetradecane are summarized in the table below. These values are critical for its handling, purification, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉F | |
| Molecular Weight | 216.38 g/mol | |
| CAS Number | 593-33-9 | |
| Appearance | Liquid | [1] |
| Boiling Point | 285.5 °C (estimated); 119-121 °C at 3 mmHg | [1][2] |
| Density | 0.812 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.425 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-fluorotetradecane after synthesis. The expected spectral features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The most revealing feature is the terminal methylene group (-CH₂F), which appears as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. This signal is typically found far downfield (~4.4 ppm) compared to a non-fluorinated alkane. The rest of the methylene protons in the long alkyl chain will appear as a broad multiplet in the typical aliphatic region (~1.2-1.7 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon atom bonded to fluorine (C1) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) and appears significantly downfield. The C2 carbon will show a smaller two-bond coupling (²JCF).
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single signal is expected, appearing as a triplet due to coupling with the two protons on C1.
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IR (Infrared) Spectroscopy: The most characteristic absorption is the strong C-F stretching vibration, typically observed in the 1000-1100 cm⁻¹ region. Strong C-H stretching bands will also be present just below 3000 cm⁻¹.
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MS (Mass Spectrometry): In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 216 may be observed. A prominent fragmentation pattern involves the loss of HF (M-20) or larger alkyl fragments.
Part 2: Strategic Synthesis Routes for 1-Fluorotetradecane
The synthesis of 1-fluorotetradecane can be approached via two primary strategies: the direct replacement of a hydroxyl group (deoxyfluorination) or a two-step process involving the conversion of the alcohol to a derivative with a better leaving group, followed by nucleophilic substitution with a fluoride source.
Method A: Two-Step Synthesis via Nucleophilic Substitution
This classic and reliable approach offers high yields by first converting the poorly-leaving hydroxyl group of 1-tetradecanol into a better leaving group, such as a bromide, followed by a Finkelstein-type reaction.
Causality: Direct substitution of an alcohol's -OH group by a halide is difficult because hydroxide is a poor leaving group. Protonating the alcohol with a strong acid (like H₂SO₄) converts the leaving group to water, which is excellent. Hydrobromic acid then provides the bromide nucleophile for an Sₙ2 reaction.
Detailed Protocol: [2]
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Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagent Addition: To the flask, add 1-tetradecanol. With continuous stirring, slowly add concentrated sulfuric acid dropwise. The mixture will warm; maintain control over the temperature. Continue stirring for 30 minutes post-addition.
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Bromination: Add hydrobromic acid (48%) to the mixture. Heat the reaction to reflux (approximately 99-101 °C) and maintain for 8 hours.
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Workup & Isolation: Cool the reaction vessel to room temperature. The mixture will separate into two layers. Transfer the contents to a separatory funnel and discard the lower aqueous layer.
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Neutralization: Wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid, until the aqueous wash is basic (pH > 8).
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Purification: Wash the crude 1-bromotetradecane with an equal volume of 50% ethanol twice to remove any unreacted 1-tetradecanol. Separate the layers.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Final Product: Filter to remove the drying agent. The resulting liquid is 1-bromotetradecane, which can be used in the next step, often without further purification.
Causality: Potassium fluoride (KF) is an inexpensive and common fluoride source, but its high lattice energy and poor solubility in aprotic organic solvents limit its reactivity. A phase-transfer catalyst, such as 18-crown-6, is employed to overcome this. The crown ether sequesters potassium ions, creating a "naked," highly nucleophilic fluoride anion in the organic phase, which can efficiently displace the bromide.
Detailed Protocol:
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Apparatus Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-bromotetradecane, anhydrous potassium fluoride (spray-dried for best results), and a catalytic amount of 18-crown-6 (5-10 mol%).
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Solvent Addition: Add a polar aprotic solvent such as acetonitrile.
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Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Workup & Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble potassium salts (KF and KBr).
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Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the acetonitrile and crown ether. Extract the aqueous layer with a nonpolar solvent (e.g., hexane or diethyl ether) to recover any dissolved product.
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Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure 1-fluorotetradecane.
Method B: Direct Deoxyfluorination of 1-Tetradecanol
This method offers a more direct route by converting the C-O bond to a C-F bond in a single step using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation.
Causality: DAST reacts with the alcohol's hydroxyl group to form a fluorosulfite intermediate. This intermediate contains an excellent leaving group, which is then displaced intramolecularly or intermolecularly by a fluoride ion in an Sₙ2 fashion, leading to the desired alkyl fluoride with inversion of configuration.
Detailed Protocol:
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Safety First: DAST is thermally unstable and can decompose violently above 70-90 °C. It is also moisture-sensitive. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
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Apparatus Setup: Use a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
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Initial Setup: Dissolve 1-tetradecanol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in the flask.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for several hours or overnight.
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Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution will occur.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
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Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentration & Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel or vacuum distillation to yield pure 1-fluorotetradecane.
Field Insights: While DAST is effective, more modern reagents like Deoxo-Fluor™ or PyFluor offer greater thermal stability and often lead to fewer elimination byproducts, making them safer and sometimes higher-yielding alternatives for deoxyfluorination.
Part 3: Chemical Reactivity and Safety Considerations
Reactivity
The carbon-fluorine bond in 1-fluorotetradecane is exceptionally strong, rendering the compound chemically stable and generally unreactive under standard conditions. It is resistant to oxidation and is not susceptible to nucleophilic attack at the fluorine-bearing carbon, unlike its chloro-, bromo-, and iodo-alkane counterparts. It is incompatible with strong oxidizing agents.
Safety and Toxicology
1-Fluorotetradecane requires careful handling due to its potential health effects.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a cool, dry place away from oxidizing agents.
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References
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1-Bromotetradecane synthesis. BDMAEE. [Link]
- Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 1975, 40(5), 574–578.
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.
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1-fluorotetradecane - 73180-09-3, C14H29F, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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1-Fluorotetradecane. PubChem, National Center for Biotechnology Information. [Link]
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Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
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Tetradecane, 1-fluoro-. NIST Chemistry WebBook. [Link]
- de Souza, R. O. M. A., et al. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 2018, 83(6), 3127–3134.
- Ferreira, S. B., et al. Diethylaminosulfur Trifluoride (DAST). Synlett, 2006, (7), 1130-1131.
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Decane, 1-fluoro-. NIST Chemistry WebBook. [Link]
- Sladojevich, F., et al. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 2013, 135(7), 2470–2473.
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A new route to nucleophilic substitution with potassium fluoride. University of Oxford, Department of Chemistry. [Link]
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Decane, 1-fluoro-. NIST Chemistry WebBook. [Link]
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1-Tetradecanol. Wikipedia. [Link]
- Coventry, M. J.; Landis, C. R. J. Am. Chem. Soc. 1984, 106, 452.
